(Z)-5-(4-fluorophenyl)pent-4-enoic acid

Stereoselective synthesis Wittig reaction Ezetimibe intermediate

Ezetimibe API makers and medicinal chemists select this Z‑isomer because it delivers a >20% overall yield—compared to ~8% for the E‑isomer—cutting per‑kg costs by more than half at metric‑ton scale. The crystalline intermediate (mp 43–45 °C) enables chromatography‑free purification, fully aligned with ICH Q7/Q11. With >88% Wittig Z‑selectivity, it preserves stereochemistry for high‑yielding azetidinone formation and parallel SAR library synthesis. Choose the Z‑route for process robustness, lower COGS, and a differentiated IP position.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
Cat. No. B15200178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-(4-fluorophenyl)pent-4-enoic acid
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCCC(=O)O)F
InChIInChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1-
InChIKeyRFDQZGBDIZQZKE-IWQZZHSRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-5-(4-Fluorophenyl)pent-4-enoic Acid: Chemical Identity, Key Ezetimibe Intermediacy & Procurement-Relevant Physicochemical Profile


(Z)-5-(4-Fluorophenyl)pent-4-enoic acid (CAS 1206694-73-6) is an unsaturated carboxylic acid belonging to the class of fluorophenyl pentenoic acids. It serves as the critical Z‑configured precursor for the total synthesis of ezetimibe, a first‑in‑class intestinal cholesterol absorption inhibitor [1]. The compound is obtained as a white crystalline solid (mp 43–45 °C) and features a C11H11FO2 molecular formula (MW 194.20). Its synthesis via a stereoselective Wittig reaction and its downstream use in constructing the pharmacophoric azetidinone core have made it a procurement‑priority intermediate for both generic API manufacturers and medicinal chemistry laboratories engaged in lipid‑lowering drug development [1].

Why (Z)-5-(4-Fluorophenyl)pent-4-enoic Acid Cannot Be Substituted by Its (E)-Isomer or Other Generic Intermediates in Ezetimibe Synthesis


Ezetimibe's pharmacophore contains three asymmetric centers; its biological activity is critically dependent on the absolute stereochemistry established during early‑stage intermediate construction. The (E)‑configured pentenoic acid counterpart leads to an overall ezetimibe yield of only ~8%, primarily because the undesired olefin geometry propagates through the synthesis, compromising stereoselectivity in the subsequent cyclisation and reduction steps [1]. Alternative intermediates such as ethyl 4‑bromobutyrate require additional functional‑group interconversions and do not provide the pre‑organised Z‑olefin geometry required for high‑yielding azetidinone formation. Consequently, substituting (Z)-5-(4-fluorophenyl)pent-4-enoic acid with a generic analogue necessarily sacrifices yield, atom economy, and process robustness—factors that are non‑negotiable in cost‑sensitive pharmaceutical manufacturing [1].

Quantitative Head‑to‑Head Evidence: (Z)-5-(4-Fluorophenyl)pent-4-enoic Acid vs. (E)-Isomer‑Based Routes for Ezetimibe Synthesis


Wittig Reaction Stereoselectivity and Crude Yield: Z‑Selectivity >88%

The Wittig reaction between 4‑fluorobenzaldehyde and (4‑ethoxy‑4‑oxobutyl)triphenylphosphonium bromide delivers a Z/E isomer ratio of 88 : 12 with an isolated crude yield exceeding 90% [1]. In contrast, the E‑selective Wittig process described in the patent literature affords only 50–60% of the undesired E‑isomer, necessitating extensive separation [2]. The high Z‑preference eliminates a cumbersome isomer resolution step and directly feeds into the stereochemically pure intermediate pool.

Stereoselective synthesis Wittig reaction Ezetimibe intermediate

Total Ezetimibe Synthesis Yield: Z‑Route >20% vs. E‑Route ~8%

When the entire ezetimibe synthetic sequence starts from (Z)-5-(4-fluorophenyl)pent-4-enoic acid, the overall yield is consistently >20% [1]. The same sequence operated with the (E)-configured acid delivers only approximately 8% overall yield [1]. This 2.5‑fold improvement is a direct consequence of retaining the Z‑olefin geometry through the cyclization, oxidation, and reduction steps, each of which proceeds with markedly higher efficiency when the Z‑intermediate is employed.

Total synthesis Process efficiency Ezetimibe

Wacker–Tsuji Oxidation Yield: Z‑Alkene 86% vs. E‑Alkene 70–80%

The penultimate Wacker–Tsuji oxidation of the Z‑configured alkene intermediate 6 gave the ketone 7 in 86% isolated yield [1]. Under identical conditions (Pd(OAc)₂, HClO₄, benzoquinone, MeCN/H₂O), the corresponding E‑alkene yielded only 70–80% of the same ketone [1]. This 6–16 percentage‑point difference at a late stage of the synthesis has a disproportionate impact on the overall process mass intensity.

Wacker-Tsuji oxidation Process robustness Late-stage intermediate

Asymmetric Ketone Reduction Yield: Z‑Derived Ketone 95% vs. E‑Derived Ketone 42%

Borane‑mediated asymmetric reduction of the ketone derived from the Z‑configured intermediate delivered the alcohol 8 in 95% yield, whereas the ketone originating from the E‑configured precursor gave only 42% yield under comparable conditions [1]. This 53‑percentage‑point disparity arises from the substrate‑dependent stereoelectronic effects on the chiral borane reagent, underscoring the non‑interchangeability of the Z‑ and E‑intermediates in the final stereodetermining step.

Asymmetric reduction Stereocontrol Ezetimibe

Purification Scalability: Recrystallization of Z‑Isomer vs. Chromatography for E‑Mixture

The (Z)-5-(4-fluorophenyl)pent-4-enoic acid obtained from the Wittig reaction can be purified to isomeric homogeneity by simple recrystallization from hexane, yielding a white crystalline solid suitable for direct use [1]. In contrast, the E‑isomeric mixtures generated by prior methods require chromatographic separation, which is inherently non‑scalable and solvent‑intensive [1]. The ability to crystallize the Z‑isomer eliminates a unit operation that would otherwise become the rate‑limiting and cost‑determining step at pilot scale.

Purification Scalability Process chemistry

Highest‑Value Procurement and Utilization Scenarios for (Z)-5-(4-Fluorophenyl)pent-4-enoic Acid


Metric‑Ton Scale Ezetimibe API Manufacturing by Generic Pharmaceutical Companies

Contract manufacturing organizations (CMOs) and generic drug producers seeking to manufacture ezetimibe at commercial scale will obtain a >20% overall yield with the Z‑route, compared to ~8% with the E‑route [1]. When projected to metric‑ton quantities, the 2.5‑fold yield advantage reduces the per‑kg raw‑material cost by more than half, making the Z‑isomer the sole economically viable starting material for competitive tender submissions. The crystallization‑based purification further eliminates the need for chromatography at scale, enabling a leaner, more reproducible manufacturing process that aligns with ICH Q7 and Q11 guidelines.

Medicinal Chemistry Campaigns Targeting Ezetimibe Analogues and NPC1L1 Modulators

Medicinal chemists exploring structure–activity relationships around the ezetimibe pharmacophore can use (Z)-5-(4-fluorophenyl)pent-4-enoic acid to efficiently access libraries of β‑lactam derivatives with defined Z‑olefin geometry. The high Z‑selectivity (>88%) of the Wittig reaction ensures that the initial stereochemical integrity is maintained, avoiding the need for tedious isomer separation and enabling parallel synthesis workflows. This is particularly valuable when generating focused libraries for NPC1L1 or related sterol‑transporter targets [1].

Process Development and Technology Transfer for Generic Ezetimibe

Chemical process engineers tasked with developing a scalable, robust route for ezetimibe intermediates will find the Z‑isomer route advantageous because every critical step—Wittig reaction, Wacker oxidation, and asymmetric reduction—has been demonstrated with high yields (86–95%) using the Z‑substrate [1]. The well‑characterized crystalline intermediate (mp 43–45 °C) facilitates in‑process control and quality assurance, reducing batch‑to‑batch variability. The patent‑protected Z‑isomer intermediates also offer freedom‑to‑operate advantages in certain jurisdictions [2].

Intellectual Property Portfolio Building and Out‑Licensing

Organizations developing proprietary ezetimibe manufacturing processes can leverage the Z‑isomer intermediates disclosed in US 2011/0183956 to construct a differentiated IP position [2]. The demonstrated yield improvements across multiple steps provide a data‑rich basis for patent claims and licensing negotiations, particularly in regions where the original ezetimibe composition‑of‑matter patents have expired. The Z‑isomer thus represents not only a chemical procurement choice but also a strategic business asset.

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